

# Core Properties of m-PEG11-OH

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## Compound of Interest

Compound Name: *m*-PEG11-OH

Cat. No.: B3116480

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**m-PEG11-OH** is a monodisperse polyethylene glycol derivative, meaning it has a precise and defined molecular weight. It features a methoxy group capping one terminus and a hydroxyl group at the other, making it a monofunctional PEGylating agent.<sup>[1][2]</sup> The terminal hydroxyl group allows for further chemical modification and attachment to target molecules, while the methoxy group prevents cross-linking reactions.<sup>[2][3]</sup> The hydrophilic polyethylene glycol chain can enhance the solubility and stability of conjugated molecules.<sup>[4][5]</sup>

## Physicochemical Data

The quantitative properties of **m-PEG11-OH** are summarized below. Data is compiled from various chemical suppliers and databases.

Property	Value	Source(s)
Molecular Weight (MW)	516.62 g/mol	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
516.63 g/mol	<a href="#">[8]</a>	
516.6 g/mol	<a href="#">[5]</a>	
Exact Mass	516.3100 g/mol	<a href="#">[8]</a>
Chemical Formula	C23H48O12	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
CAS Number	2168540-65-4	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
114740-40-8	<a href="#">[4]</a>	
9004-74-4 (for general mPEG-OH)	<a href="#">[1]</a> <a href="#">[5]</a>	
Synonyms	O-Methyl-undecaethylene glycol, m-PEG11-alcohol	<a href="#">[4]</a> <a href="#">[8]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[6]</a> <a href="#">[7]</a>
Density	1.086 g/cm <sup>3</sup> (Predicted)	<a href="#">[6]</a> <a href="#">[7]</a>
Purity	≥95%	<a href="#">[4]</a> <a href="#">[8]</a>
Solubility	Soluble in DMSO, DCM, DMF	<a href="#">[5]</a> <a href="#">[7]</a>
Elemental Analysis	C: 53.47%; H: 9.37%; O: 37.16%	<a href="#">[8]</a>

## The Role of m-PEG11-OH in PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs.[\[9\]](#)[\[10\]](#) This modification is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[\[2\]](#)[\[11\]](#)[\[12\]](#)

Key advantages conferred by PEGylation include:

- **Increased Hydrodynamic Size:** The attachment of the PEG chain increases the molecule's size, which can significantly reduce renal clearance, thereby prolonging its circulation half-life in the body.[\[9\]](#)[\[13\]](#)
- **Reduced Immunogenicity:** The flexible PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and minimizing antigenic and immunogenic responses.[\[9\]](#)[\[11\]](#)[\[12\]](#)
- **Enhanced Solubility:** PEGylation is particularly useful for improving the aqueous solubility of hydrophobic drugs, which can aid in their formulation and delivery.[\[4\]](#)[\[9\]](#)
- **Increased Stability:** The PEG chain can protect the conjugated molecule from proteolytic degradation.[\[2\]](#)[\[12\]](#)

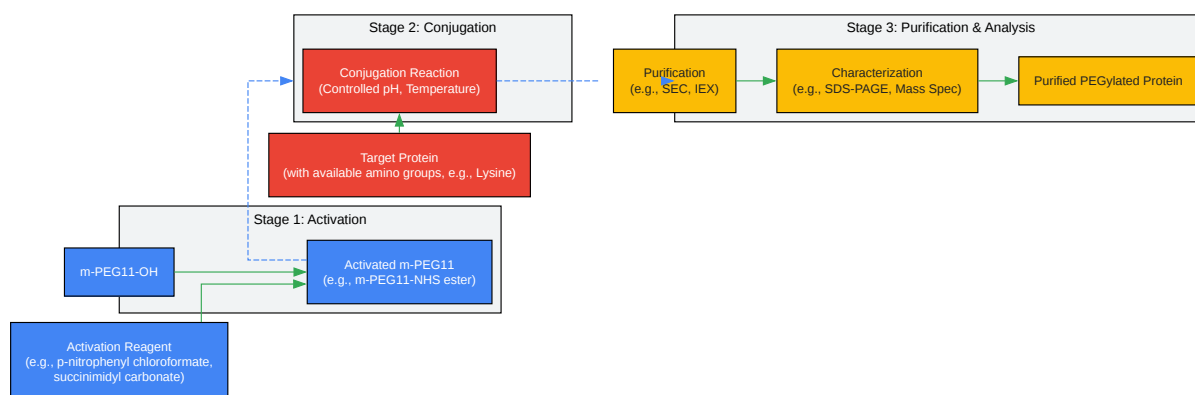
**m-PEG11-OH** serves as a foundational building block in this process. Its terminal hydroxyl group, while having low reactivity itself, must be chemically activated to enable conjugation to target molecules.[\[2\]](#)

## Experimental Protocols and Methodologies

The following is a generalized, representative protocol for the use of **m-PEG11-OH** in the PEGylation of a protein. The specific conditions, such as pH, temperature, and reaction times, require optimization for each specific target molecule.

### General Workflow for Protein PEGylation

The process involves three primary stages: activation of the **m-PEG11-OH**, conjugation to the target protein, and subsequent purification of the conjugate.



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Caption: General workflow for protein PEGylation using **m-PEG11-OH**.

## Detailed Methodology

A. Activation of the **m-PEG11-OH** Terminal Hydroxyl Group The terminal hydroxyl group of **m-PEG11-OH** must be converted into a more reactive functional group to facilitate conjugation. A common strategy is to create an N-hydroxysuccinimidyl (NHS) ester, which reacts efficiently with primary amino groups (e.g., the side chain of lysine residues) on proteins.[12]

- Dissolution: Dissolve **m-PEG11-OH** and an activating agent (e.g., N,N'-disuccinimidyl carbonate) in an appropriate anhydrous organic solvent (e.g., acetonitrile or dichloromethane).
- Reaction: Add a suitable base (e.g., triethylamine or pyridine) to catalyze the reaction.

- Incubation: Allow the reaction to proceed at room temperature for several hours to overnight, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
- Purification: The resulting activated m-PEG11-NHS ester can be purified by crystallization or chromatography to remove excess reagents and byproducts.
- Verification: Confirm the structure and purity of the activated PEG using techniques like NMR spectroscopy and mass spectrometry.

**B. Conjugation to the Target Protein** This step involves the reaction of the activated m-PEG11 with the target protein.

- Buffer Preparation: Prepare a suitable reaction buffer (e.g., phosphate or borate buffer) at a pH that maintains protein stability and favors the reaction with the target functional groups (typically pH 7.5-8.5 for NHS ester reactions with amines).
- Protein Solution: Dissolve the target protein in the prepared buffer to a known concentration.
- PEGylation Reaction: Add the activated m-PEG11 derivative to the protein solution. The molar ratio of PEG to protein is a critical parameter that must be optimized to control the degree of PEGylation (the number of PEG chains attached per protein molecule).
- Incubation: Incubate the reaction mixture at a controlled temperature (often 4°C or room temperature) for a specific duration (e.g., 1-4 hours). The reaction should be monitored over time by taking aliquots for analysis.
- Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine, which contains primary amines to react with any remaining activated PEG.

**C. Purification and Characterization of the PEGylated Conjugate**

- Purification: Separate the PEGylated protein from unreacted protein, excess PEG, and reaction byproducts. Common methods include:
  - Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic size. PEGylated proteins will be larger and elute earlier than their unmodified counterparts.

- Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the overall charge of a protein, allowing for separation.
- Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
  - SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis will show an increase in the apparent molecular weight for the PEGylated protein compared to the unmodified protein.
  - Mass Spectrometry (e.g., MALDI-TOF): Provides a precise mass of the conjugate, allowing for the determination of the number of attached PEG chains.
  - Activity Assays: Perform relevant biological assays to ensure that the PEGylated protein retains its therapeutic activity.

## Applications and Use Cases

Due to its defined length and monofunctional nature, **m-PEG11-OH** is frequently used as a linker in more complex molecular constructs. A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] In a PROTAC, the PEG chain acts as a flexible spacer connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's protein degradation machinery.[6] The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the entire PROTAC molecule.

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